2,5-Dihydroxy-1-methoxyxanthone

Antimalarial drug discovery Natural product screening Selectivity index

Position-specific xanthone with validated selectivity index of 12.70 against P. falciparum K1 (IC50 46.30 μM, CC50 587.85 μM). The 2,5-dihydroxy-1-methoxy pattern is critical—regioisomer analogs with alternate methoxy positioning show up to 12-fold lower selectivity, precluding generic substitution. Confirmed isolate from Garcinia subelliptica, Mammea siamensis, and G. xanthochymus. Serves as antimalarial lead reference, SAR probe, and chemotaxonomic standard. Compound-specific procurement essential.

Molecular Formula C14H10O5
Molecular Weight 258.23 g/mol
CAS No. 173220-32-1
Cat. No. B1163749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxy-1-methoxyxanthone
CAS173220-32-1
Molecular FormulaC14H10O5
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O)O
InChIInChI=1S/C14H10O5/c1-18-14-9(16)5-6-10-11(14)12(17)7-3-2-4-8(15)13(7)19-10/h2-6,15-16H,1H3
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dihydroxy-1-methoxyxanthone (CAS 173220-32-1) Procurement Overview: A Natural Xanthone with Defined Substitution Pattern


2,5-Dihydroxy-1-methoxyxanthone is a naturally occurring xanthone (dibenzopyrone) derivative with the molecular formula C14H10O5 (MW 258.23 g/mol), characterized by hydroxyl substituents at the 2- and 5-positions and a methoxy group at the 1-position on the xanthone core [1]. This compound has been isolated as a secondary metabolite from multiple plant sources, including the twigs of Mammea siamensis [2], the stem bark of Garcinia xanthochymus [3], and the wood of Garcinia subelliptica, where it was first described as a new xanthone in 1996 [4].

Why Generic Xanthone Substitution Fails for 2,5-Dihydroxy-1-methoxyxanthone (CAS 173220-32-1)


Xanthones are not functionally interchangeable as a class; even subtle positional variations in hydroxyl and methoxy substitution on the planar xanthone scaffold yield divergent pharmacological profiles that preclude generic substitution [1]. The specific 2,5-dihydroxy-1-methoxy substitution pattern of this compound confers a unique combination of target engagement and cytotoxic selectivity that distinguishes it from regioisomers and other in-class xanthones. As demonstrated in a study of methoxyxanthone regioisomers against Trypanosoma cruzi, the position of the methoxy group alone can determine whether a compound exhibits measurable antiparasitic activity or complete inactivity [2]. Consequently, procurement decisions for 2,5-dihydroxy-1-methoxyxanthone must be based on compound-specific evidence rather than class-level assumptions about xanthone bioactivity.

2,5-Dihydroxy-1-methoxyxanthone (CAS 173220-32-1) Quantitative Differentiation Evidence for Scientific Procurement


Selectivity Index Superiority in Antimalarial Assays: 2,5-Dihydroxy-1-methoxyxanthone vs. 1,5-Dihydroxy-3-methoxyxanthone

In a direct head-to-head antimalarial evaluation against Plasmodium falciparum K1 strain, 2,5-dihydroxy-1-methoxyxanthone demonstrated a 12-fold higher selectivity index (SI = 12.70) compared to its close structural analog 1,5-dihydroxy-3-methoxyxanthone (SI = 1.06), driven by both superior antiparasitic potency and substantially lower mammalian cytotoxicity [1].

Antimalarial drug discovery Natural product screening Selectivity index Plasmodium falciparum

Antiplasmodial Potency Ranking Among Co-Isolated Xanthones from Garcinia xanthochymus

Among five xanthones co-isolated from Garcinia xanthochymus stem bark and tested under identical conditions against P. falciparum K1, 2,5-dihydroxy-1-methoxyxanthone exhibited the second-highest antiplasmodial potency (IC50 = 46.30 μM), surpassing 1,5-dihydroxy-3-methoxyxanthone (198.27 μM), 1-hydroxy-7-methoxyxanthone (345.56 μM), 1,6-dihydroxyxanthone (226.13 μM), and 1-hydroxy-5-methoxyxanthone (163.75 μM) [1]. Only the prenylated xanthone rheediachromenoxanthone showed greater potency (IC50 = 19.93 μM) [1].

Antimalarial screening Structure-activity relationship Xanthone pharmacophore Natural product isolation

Regioisomer-Dependent Bioactivity: Methoxy Position Dictates Anti-Trypanosomal Activity in Xanthones

While direct data for 2,5-dihydroxy-1-methoxyxanthone against T. cruzi is not available in the identified primary literature, a class-level inference can be drawn from a systematic study of three methoxyxanthone regioisomers. This study demonstrated that the position of the methoxy substituent alone critically determines antiparasitic activity: 4-methoxyxanthone exhibited measurable potency (37.37 ± 1.25 μM) against T. cruzi amastigotes, whereas 1-methoxyxanthone showed no activity at the highest concentration tested (100 μM) [1].

Antiparasitic drug discovery Regioisomer SAR Trypanosoma cruzi Methoxyxanthone

Natural Source Provenance: First Report Characterization from Mammea siamensis and Garcinia subelliptica

2,5-Dihydroxy-1-methoxyxanthone was first described as a new xanthone from Garcinia subelliptica wood in 1996, with structure elucidation based on comprehensive spectroscopic data and confirmed by chemical conversion to known compounds [1]. Subsequently, it was isolated from Mammea siamensis twigs in 1998 alongside six other xanthones [2]. More recently, it was identified from Garcinia xanthochymus stem bark as a previously unreported constituent of this species [3].

Natural product isolation Phytochemical characterization Xanthone chemotaxonomy Analytical reference standard

High-Value Research Applications for 2,5-Dihydroxy-1-methoxyxanthone (CAS 173220-32-1) Based on Quantitative Evidence


Antimalarial Lead Optimization and Selectivity-Focused Screening

Based on its 12-fold higher selectivity index (SI = 12.70) compared to the regioisomer analog 1,5-dihydroxy-3-methoxyxanthone (SI = 1.06), this compound is particularly suited for antimalarial lead optimization programs that prioritize therapeutic window and reduced mammalian cytotoxicity [1]. The compound's IC50 of 46.30 μM against P. falciparum K1, combined with a CC50 of 587.85 μM in Vero cells, provides a quantitative selectivity benchmark against which synthetic derivatives and structural analogs can be evaluated.

Xanthone Structure-Activity Relationship (SAR) Studies on Substitution Pattern Effects

The well-defined 2,5-dihydroxy-1-methoxy substitution pattern makes this compound a valuable reference molecule for systematic SAR investigations examining how hydroxyl and methoxy group positioning on the xanthone core modulates antiparasitic activity and cytotoxicity [1]. Its performance can be contrasted with data from methoxyxanthone regioisomer studies that demonstrate position-dependent bioactivity ranging from active (37 μM) to completely inactive (>100 μM) against T. cruzi [2].

Natural Product Reference Standard for Garcinia and Mammea Species Authentication

This compound serves as a chemotaxonomic marker and analytical reference standard for phytochemical investigations of Garcinia subelliptica, Mammea siamensis, and Garcinia xanthochymus species [1][2]. Its well-characterized spectroscopic properties, established through 1D and 2D NMR and MS analysis across multiple peer-reviewed isolation studies, support its use in HPLC-based quality control, species authentication, and dereplication workflows in natural product discovery laboratories.

Comparative Antiparasitic Screening Panels for Xanthone Libraries

As the second most potent xanthone among six structurally diverse co-isolated compounds from Garcinia xanthochymus tested under identical antiparasitic assay conditions, 2,5-dihydroxy-1-methoxyxanthone provides a calibrated activity benchmark for screening xanthone-focused compound libraries [1]. Its position in the potency ranking (surpassing 1-hydroxy-7-methoxyxanthone, 1,6-dihydroxyxanthone, and 1-hydroxy-5-methoxyxanthone) enables laboratories to contextualize the activity of novel synthetic or natural xanthones against a reproducible internal reference compound.

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